

Synonyms and alternative names for DA-6 compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Diethylaminoethyl hexanoate

Cat. No.: B087846

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An In-depth Technical Guide to the Synonyms and Alternative Names of the DA-6 Compound
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms, alternative names, and key identifiers for the chemical compound commonly known as DA-6. A plant growth regulator, DA-6 is recognized for its ability to enhance photosynthesis, increase chlorophyll content, and improve crop quality.^{[1][2]} This document serves as a centralized reference for researchers, scientists, and professionals involved in drug development and agricultural science.

Chemical Identity and Nomenclature

The compound DA-6 is systematically known by several names across different contexts, from regulatory filings to scientific literature. A clear understanding of these synonyms is crucial for accurate literature searches, unambiguous communication, and correct identification of the substance.

Primary Chemical Name and Structure

The most commonly accepted chemical name for DA-6 is Diethyl Aminoethyl Hexanoate. Its chemical structure consists of a hexanoic acid backbone esterified with 2-(diethylamino)ethanol.

Synonyms and Alternative Names

The following table summarizes the various synonyms and alternative names for DA-6, along with their common contexts of use.

Name	Type/Context	Reference
Diethyl Aminoethyl Hexanoate	Common Chemical Name	[1] [3] [4]
Hexanoic acid, 2-(diethylamino)ethyl ester	Systematic Chemical Name	[5] [6]
2-(Diethylamino)ethyl hexanoate	Systematic Chemical Name	[2] [3] [5]
2-(Diethylamino)ethyl caproate	Synonym (Caproic acid is a common name for hexanoic acid)	[3] [4] [5]
DA-6	Common Abbreviation/Trade Name	[1] [2] [3] [4] [7]
HKL 4	Alternative Code	[3] [5]
Anxianzhi	Alternative Name	[3] [5]
Amine fresh ester	Descriptive Name	[2]
Diethylaminoethanol hexanoate	Systematic Name Variation	[2]
Hexanoic, 2-(diethylamino)ethyl ester citrate	Salt Form	[1] [3] [8]

Key Identifiers

For unambiguous identification, the following registry numbers and identifiers are critical.

Identifier	Value	Reference
CAS Number	10369-83-2	[1] [2] [3] [4] [6] [7] [8] [9]
EINECS Number	600-474-4	[2] [3]
Chemical Formula	C12H25NO2	[1] [2] [3] [4] [5] [10]
Molecular Weight	215.33 g/mol	[1] [2] [3] [4] [10]
IUPAC Name	2-(diethylamino)ethyl hexanoate	[5]
InChIKey	AEIJVYPRKAWFPN-UHFFFAOYSA-N	[3] [5]

Experimental Protocols for Compound Identification

To verify the identity of a sample purported to be DA-6, a combination of analytical techniques should be employed. The following are representative protocols for key analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate DA-6 from a mixture and confirm its molecular weight and fragmentation pattern.

Methodology:

- Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable organic solvent such as ethanol, methanol, or acetone.[\[3\]](#)[\[7\]](#)[\[8\]](#)
- GC Conditions:
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
 - Inlet Temperature: 250°C.
 - Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230°C.
- Data Analysis: Compare the retention time and the resulting mass spectrum with a certified reference standard of DA-6. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of DA-6 (215.33 g/mol) and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of DA-6 by analyzing the chemical environment of its protons (^1H NMR) and carbon atoms (^{13}C NMR).

Methodology:

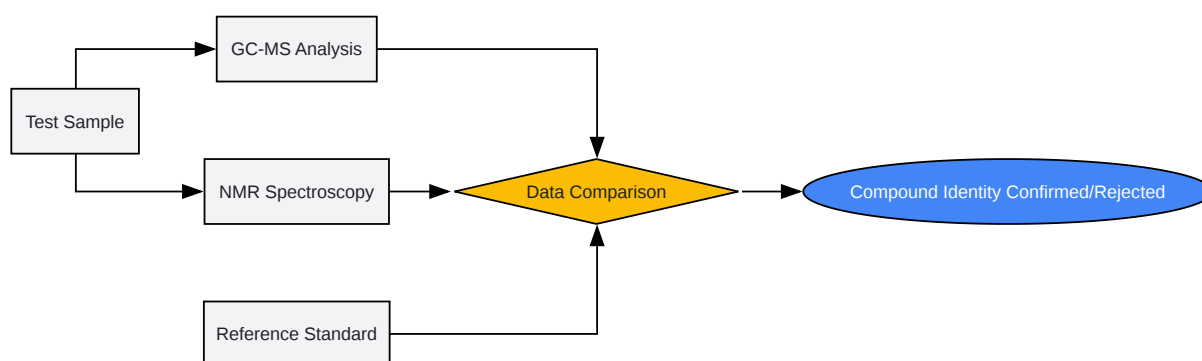
- Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- ^1H NMR Spectroscopy:
 - Spectrometer: 400 MHz or higher.
 - Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Expected Signals: Look for characteristic signals corresponding to the ethyl groups of the diethylamino moiety, the methylene groups of the ethyl hexanoate chain, and the terminal methyl group of the hexanoate chain.
- ^{13}C NMR Spectroscopy:

- Spectrometer: 100 MHz or higher.
- Parameters: Acquire a standard carbon spectrum.
- Expected Signals: Identify the carbonyl carbon of the ester and the various aliphatic carbons in the molecule.
- Data Analysis: The chemical shifts, splitting patterns, and integration values of the observed signals should be consistent with the known structure of Diethyl Aminoethyl Hexanoate.

Visualization of Conceptual Workflow and Pathways

The following diagrams illustrate conceptual workflows and pathways related to the study and application of DA-6.

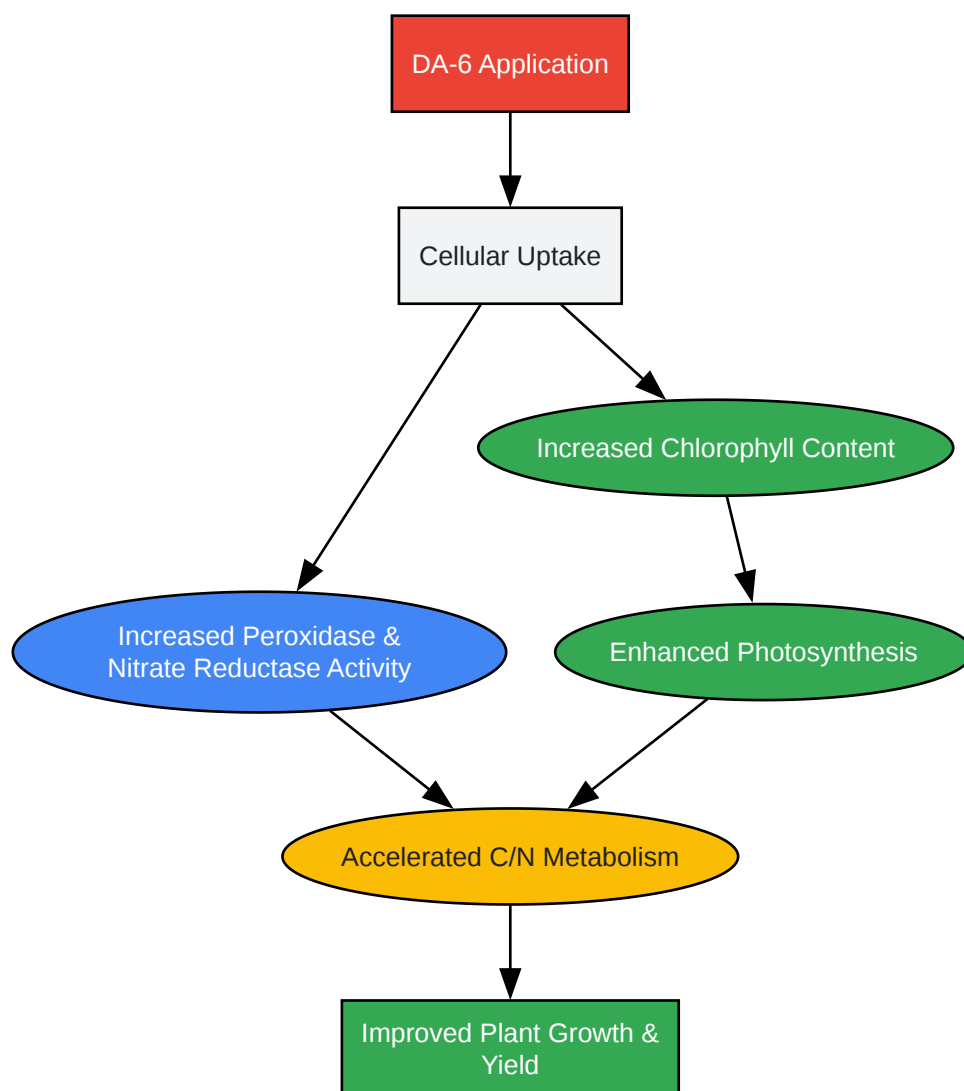
Analytical Workflow for DA-6 Identification



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Caption: A typical analytical workflow for the identification and confirmation of the DA-6 compound.

Proposed Signaling Pathway for Plant Growth Regulation



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Caption: A conceptual diagram of the proposed signaling pathway for DA-6 as a plant growth regulator.

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- To cite this document: BenchChem. [Synonyms and alternative names for DA-6 compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087846#synonyms-and-alternative-names-for-da-6-compound]

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